molecular formula C17H18ClNO2 B13081758 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride

3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride

Cat. No.: B13081758
M. Wt: 303.8 g/mol
InChI Key: QLXGRPJRQVRUKD-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-(4-Cyclohexylphenyl)-5-methylisoxazole-4-carbonyl chloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C17H18ClNO2/c1-11-15(17(18)20)16(19-21-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

QLXGRPJRQVRUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C3CCCCC3)C(=O)Cl

Origin of Product

United States

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